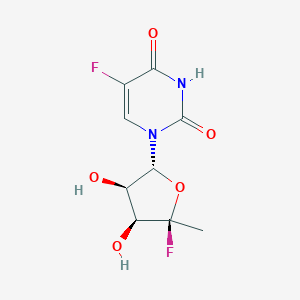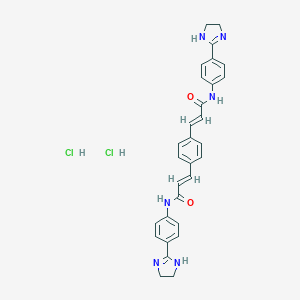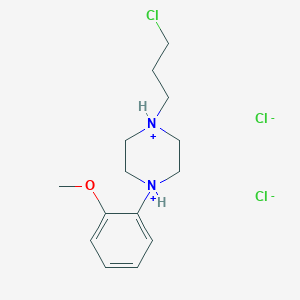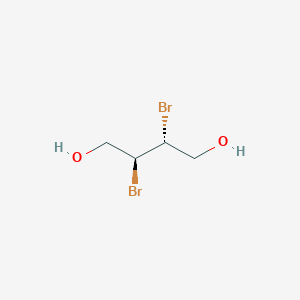
5'-Deoxy-4',5-difluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Deoxy-4',5-difluorouridine (also known as DFUR) is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. DFUR is a prodrug of 5-fluorouracil (5-FU), which is a widely used chemotherapy drug. The synthesis method of DFUR, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will be discussed in
Mecanismo De Acción
The mechanism of action of DFUR is similar to that of 5-FU. DFUR is converted to 5-FU in the body by the enzyme DPD. 5-FU is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cell division and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
DFUR has been shown to have potent antitumor activity in a variety of cancer cell lines. It has also been shown to be effective in animal models of cancer. DFUR is well tolerated in humans and has been shown to have fewer side effects than 5-FU.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFUR has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be easily synthesized. DFUR is also well tolerated in humans and has been shown to have fewer side effects than 5-FU. However, there are also some limitations to the use of DFUR in lab experiments. DFUR is a prodrug of 5-FU, which means that its effects are dependent on the activity of the enzyme DPD. This can lead to variability in its effects.
Direcciones Futuras
There are several future directions for research on DFUR. One area of research is the development of new analogs of DFUR that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the development of new methods for the delivery of DFUR to cancer cells. This could include the use of nanoparticles or other targeted delivery systems. Finally, there is a need for more clinical studies to determine the efficacy and safety of DFUR in humans.
Métodos De Síntesis
DFUR is synthesized from uracil, which is a naturally occurring nucleobase. The synthesis involves the addition of two fluorine atoms to the 5-position of the uracil ring. This is typically achieved through a multi-step process involving fluorination and deprotection reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
DFUR has been extensively studied for its potential use in cancer treatment. It is a prodrug of 5-FU, which is a widely used chemotherapy drug. DFUR is converted to 5-FU in the body by the enzyme dihydropyrimidine dehydrogenase (DPD). 5-FU is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cell division and ultimately cell death.
Propiedades
Número CAS |
113548-97-3 |
|---|---|
Nombre del producto |
5'-Deoxy-4',5-difluorouridine |
Fórmula molecular |
C9H10F2N2O5 |
Peso molecular |
264.18 g/mol |
Nombre IUPAC |
5-fluoro-1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c1-9(11)5(15)4(14)7(18-9)13-2-3(10)6(16)12-8(13)17/h2,4-5,7,14-15H,1H3,(H,12,16,17)/t4-,5+,7-,9-/m1/s1 |
Clave InChI |
ZCIKXSATRITCDY-BBERBSMNSA-N |
SMILES isomérico |
C[C@@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)F |
SMILES |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F |
SMILES canónico |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F |
Sinónimos |
4'-F-5'-dFUrd 5'deoxy-4',5-difluorouridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)




![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)




